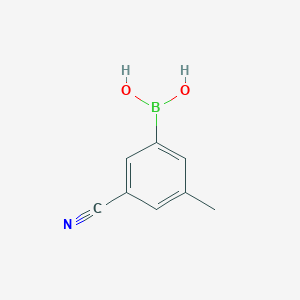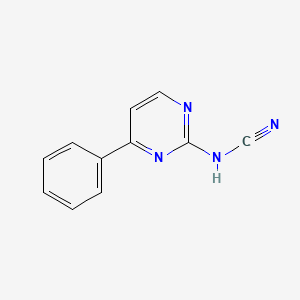
(4-Phenylpyrimidin-2-yl)cyanamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 5-cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives were designed, synthesized, and evaluated for antiproliferative activity against four human cancer cell lines . Another study reported the design and synthesis of a series of new N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives .Molecular Structure Analysis
The molecular formula of “(4-Phenylpyrimidin-2-yl)cyanamide” is C11H8N4. Its molecular weight is 196.21 g/mol. Further structural analysis can be performed using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Phenylpyrimidin-2-yl)cyanamide” include its molecular formula (C11H8N4), molecular weight (196.21 g/mol), and structure. Additional properties such as melting point, boiling point, and density can be determined experimentally .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
(4-Phenylpyrimidin-2-yl)cyanamide has been used in the synthesis of various heterocyclic compounds. For instance, N-thiazolylaminopyrimidine derivatives were synthesized through the reaction of 1-(4,6-dimethylpyrimidin-2-yl)thiourea with phenacyl bromides. This compound was initially obtained via sulfidation of cyanamide (Khodairy, Ahmed, & Moustaf, 2017). Additionally, N-(pyrimidin-2-yl)cyanamides have been employed to create new heterocycles linked with pyrazinopyrimidines, thienopyrimidines, and benzazoles (Moustafa, Ahmed, & Khodairy, 2017).
Medicinal Chemistry and Biological Evaluation
In medicinal chemistry, (4-Phenylpyrimidin-2-yl)cyanamide derivatives have been studied for their potential biological activities. For example, novel 4-amino-2-phenylpyrimidine derivatives, synthesized as GPR119 agonists, showed promising results in improving glucose tolerance and demonstrated excellent pharmacokinetic profiles in both mice and monkeys (Negoro et al., 2012).
Materials Science and Organometallic Chemistry
In the field of materials science, (4-Phenylpyrimidin-2-yl)cyanamide has been used to explore the structural parameters and electronic properties of thiopyrimidine derivatives. These studies focus on nonlinear optics (NLO) and electronic potential, providing insights into their applications in high-tech devices (Hussain et al., 2020). In organometallic chemistry, the compound has been employed in the cyclopalladation of phenylpyrimidines, aiding in the understanding of metal-ligand interactions and the development of novel organometallic complexes (Caygill & Steel, 1990).
Agrichemical Research
This compound also finds application in agrichemical research, particularly in the synthesis of novel systemic insecticides. The chemical class N-hetaryl-[2(1H)-pyridinylidene]cyanamides, derived from (4-Phenylpyrimidin-2-yl)cyanamide, has been explored for potential use in controlling various pests in agriculture (Jeschke et al., 2022).
Zukünftige Richtungen
The future directions for research on “(4-Phenylpyrimidin-2-yl)cyanamide” could involve further exploration of its potential applications in various fields. For instance, new 2-aminopyrimidine derivatives have shown promising antitrypanosomal and antiplasmodial activities . Similarly, novel N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives have demonstrated antitumor activities . These findings suggest that “(4-Phenylpyrimidin-2-yl)cyanamide” and related compounds could be further investigated for their potential therapeutic applications.
Eigenschaften
IUPAC Name |
(4-phenylpyrimidin-2-yl)cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c12-8-14-11-13-7-6-10(15-11)9-4-2-1-3-5-9/h1-7H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWJEAXKOHSNFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylpyrimidin-2-yl)cyanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426531.png)
![3-[(3-Methoxypropoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426532.png)
![4-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426533.png)
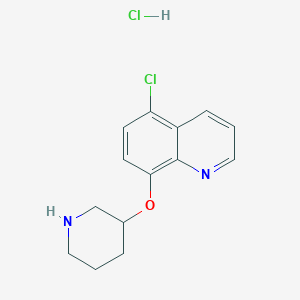
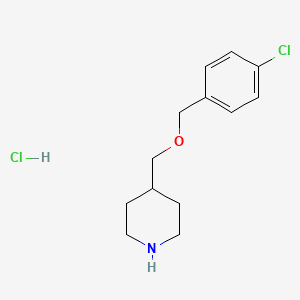
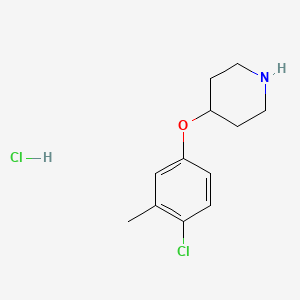
![2-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1426539.png)
![Methyl (2S,4S)-4-[2-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426540.png)
![4-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426541.png)
![3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426542.png)
![3-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426543.png)
![2-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426544.png)
![Ethyl 6-bromo-2-oxo-2,3-dihydro-1h-imidazo[4,5-b]pyridine-1-carboxylate](/img/structure/B1426545.png)
